Lipophilicity Profile: Computed XLogP3 Comparison for 5-(3-(tert-Butyl)phenyl)oxazol-2-amine
The compound's computed lipophilicity (XLogP3) is a critical parameter for predicting its behavior in biological systems, influencing membrane permeability and non-specific binding. The value for the meta-substituted isomer is 3.3 [1]. While directly comparable computed values for the ortho- and para- isomers are not uniformly reported in the same source, the principle that positional isomerism alters lipophilicity is well-established, affecting drug-likeness parameters .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 5-(4-(tert-Butyl)phenyl)oxazol-2-amine (Para isomer, CAS 33124-03-7) and 5-(2-(tert-Butyl)phenyl)oxazol-2-amine (Ortho isomer, CAS 2229091-15-8): XLogP3 values are not explicitly listed in the primary source for direct comparison, but are expected to differ due to changes in molecular shape and electronic distribution. |
| Quantified Difference | Difference not quantified in this dataset; the comparison highlights the structural, and therefore property, distinction between regioisomers. |
| Conditions | Computed property derived from molecular structure using the XLogP3 algorithm, as reported by the vendor [1]. |
Why This Matters
Lipophilicity is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile; the specific value for the meta-isomer allows for more accurate computational modeling and experimental planning compared to assuming a generic value for the class.
- [1] Cas no 2228169-49-9 (5-(3-tert-butylphenyl)-1,3-oxazol-2-amine). Kuujia.com. Retrieved April 16, 2026. View Source
